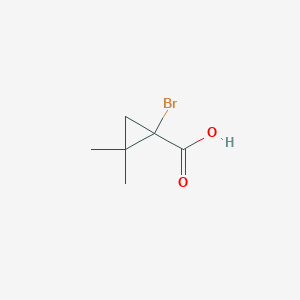
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a halogenated cyclopropane derivative with a carboxylic acid functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: Starting with 2,2-dimethylcyclopropane-1-carboxylic acid, bromination can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Substitution Reactions: Using a suitable precursor, such as 2,2-dimethylcyclopropane-1-carboxylic acid chloride, and reacting it with bromide ions (Br-) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
化学反应分析
Types of Reactions: 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various types of reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Primary alcohols, aldehydes, and other reduced forms of the carboxylic acid.
Substitution: Various substituted cyclopropane derivatives, depending on the nucleophile used.
科学研究应用
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound's reactivity with nucleophiles and its ability to undergo various chemical transformations make it a versatile tool in research and industry.
相似化合物的比较
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific structural features, including the presence of a bromine atom and a carboxylic acid group on a cyclopropane ring. Similar compounds include:
1-Bromo-2-methylcyclopropane-1-carboxylic acid: Similar structure but with only one methyl group.
1-Bromo-3,3-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a different arrangement of methyl groups.
1-Bromo-2,2-dimethylcyclopentane-1-carboxylic acid: Similar functional groups but with a larger ring structure.
属性
分子式 |
C6H9BrO2 |
|---|---|
分子量 |
193.04 g/mol |
IUPAC 名称 |
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
InChI 键 |
QWWABPIBQUPWPY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(C(=O)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


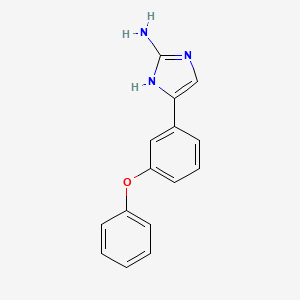
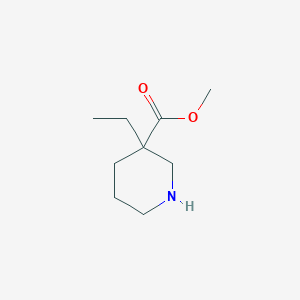
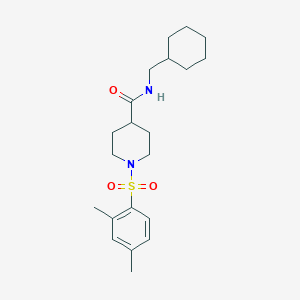


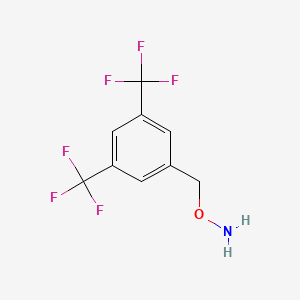
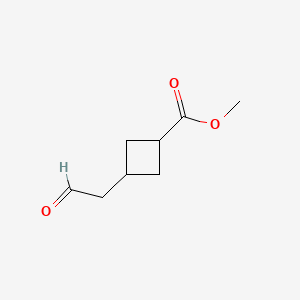
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)
![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
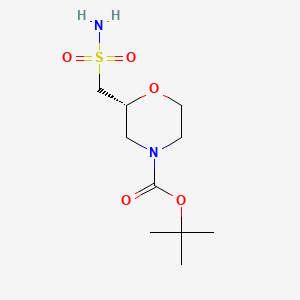
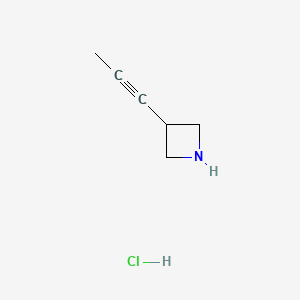

![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)

